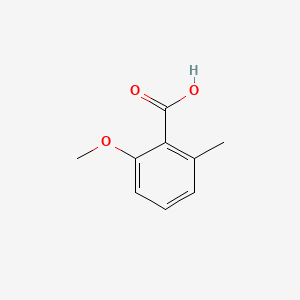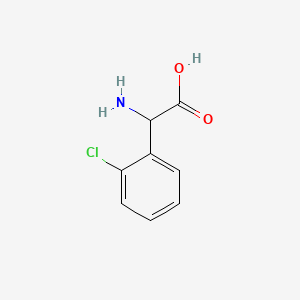
2-Amino-2-(2-Chlorphenyl)essigsäure
Übersicht
Beschreibung
2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of glycine, an amino acid. This compound is characterized by the presence of an amino group and a chlorophenyl group attached to the acetic acid backbone. It is a white to off-white solid with a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-2-(2-chlorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glycine receptors, which are crucial for neurotransmission. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function .
Cellular Effects
The effects of 2-Amino-2-(2-chlorophenyl)acetic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways by interacting with specific receptors on the cell surface .
Molecular Mechanism
At the molecular level, 2-Amino-2-(2-chlorophenyl)acetic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activity. For instance, it may inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(2-chlorophenyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(2-chlorophenyl)acetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating neurotransmission or metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-Amino-2-(2-chlorophenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases, which play a role in amino acid metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-2-(2-chlorophenyl)acetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization within specific tissues can influence its biological activity. For example, its accumulation in the liver may lead to significant metabolic effects .
Subcellular Localization
The subcellular localization of 2-Amino-2-(2-chlorophenyl)acetic acid is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chlorophenyl)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, followed by acidification to precipitate the product .
Industrial Production Methods
Industrial production of 2-Amino-2-(2-chlorophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-Amino-2-phenylacetic acid.
Substitution: Formation of 2-Amino-2-(2-hydroxyphenyl)acetic acid or 2-Amino-2-(2-aminophenyl)acetic acid.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-chlorophenyl)acetic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The presence of the chlorophenyl group enhances its binding affinity to certain receptors, thereby modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromophenyl)acetic acid
- 2-Amino-2-(2-fluorophenyl)acetic acid
Uniqueness
2-Amino-2-(2-chlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302892 | |
| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88744-36-9, 141196-64-7 | |
| Record name | 2-(2-Chlorophenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88744-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Chlorophenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 141196-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-CHLOROPHENYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


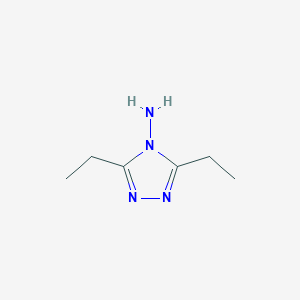
![2,6-dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B1296252.png)
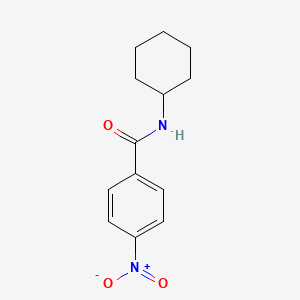
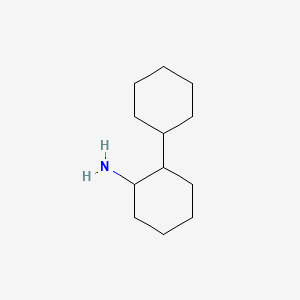
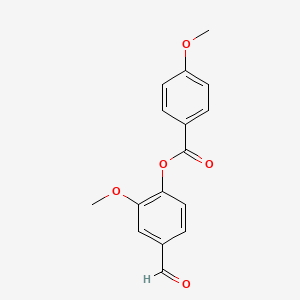

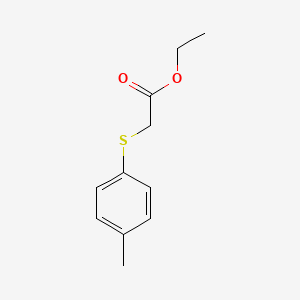

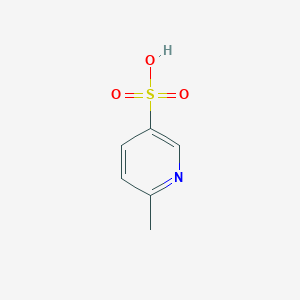
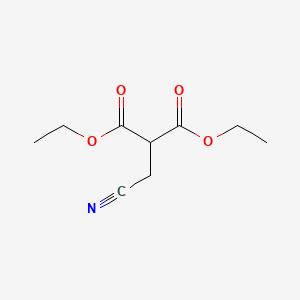
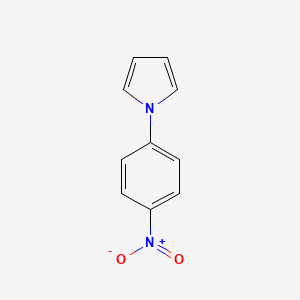
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
